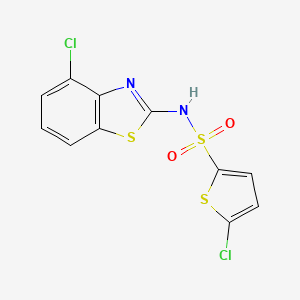

5-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide” is a derivative of benzothiazole . Benzothiazole derivatives are associated with a wide range of biological activities and have been used in the development of various drugs .

Synthesis Analysis

The synthesis of similar benzothiazole derivatives has been achieved through various synthetic pathways including esterification, hydrazination, salt formation, and cyclization . For instance, starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps .Aplicaciones Científicas De Investigación

Tubulin Polymerization Inhibitors

This compound has been synthesized and evaluated as a tubulin polymerization inhibitor . It has shown promising results in inhibiting the growth of various cancer cells. Specifically, compounds 24 and 33 led to cell cycle arrest at the G2/M phase in a dose-dependent manner by effectively inhibiting tubulin polymerization .

Anti-Cancer Applications

The compound has demonstrated significant anti-cancer properties . It was found to be particularly effective against colon cancer (Caco-2 and HCT-116) and breast cancer (MCF-7 and MDA-MB-231) cells .

Therapeutic Applications

Thiophene and its substituted derivatives, including “5-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide”, have been reported to possess a wide range of therapeutic properties . These compounds have diverse applications in medicinal chemistry and material science .

Anti-Tobacco Mosaic Virus (TMV) Activity

Preliminary bioassays have indicated that this compound and its derivatives can act against the tobacco mosaic virus (TMV) . They were found to possess promising activity at 500 μg/mL .

Anti-Inflammatory Applications

Thiophene derivatives have been reported to have anti-inflammatory properties . This suggests potential applications of “5-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide” in the treatment of inflammatory diseases .

Anti-Microbial Applications

Thiophene derivatives have also been reported to have anti-microbial properties . This suggests potential applications of “5-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide” in the treatment of microbial infections .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 5-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide is DprE1 , a key enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This makes it a potential candidate for the development of new anti-tubercular compounds .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the synthesis of arabinogalactan, leading to the weakening of the mycobacterial cell wall and ultimately, the death of the bacteria .

Biochemical Pathways

The compound affects the arabinogalactan biosynthesis pathway . By inhibiting DprE1, it prevents the formation of arabinogalactan, a crucial component of the mycobacterial cell wall . This disruption in the pathway leads to a compromised cell wall, making the bacteria more susceptible to external threats and potentially leading to cell death .

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis, the bacteria responsible for tuberculosis . By inhibiting the function of DprE1 and disrupting the arabinogalactan biosynthesis pathway, the compound weakens the bacterial cell wall, potentially leading to cell death .

Propiedades

IUPAC Name |

5-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2N2O2S3/c12-6-2-1-3-7-10(6)14-11(18-7)15-20(16,17)9-5-4-8(13)19-9/h1-5H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTNZBJOOZZOWBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(S2)NS(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2N2O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B6501180.png)

![2-{4-[butyl(ethyl)sulfamoyl]benzamido}-N-methylthiophene-3-carboxamide](/img/structure/B6501202.png)

![9-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B6501223.png)

![4-butyl-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}cyclohexane-1-carboxamide](/img/structure/B6501235.png)

![2-(4-bromophenyl)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}acetamide](/img/structure/B6501243.png)

![N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}oxolane-2-carboxamide](/img/structure/B6501245.png)

![3-[(2-fluorophenyl)methyl]-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B6501267.png)

![N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B6501284.png)